(2Z)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide
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Overview
Description
[(Z)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a dihydro-1,2-oxazole ring, and a benzodioxole moiety
Preparation Methods
The synthesis of [(Z)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the dihydro-1,2-oxazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via a substitution reaction. The benzodioxole moiety can be introduced through a coupling reaction. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation under appropriate conditions.
Reduction: The oxazole ring can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(Z)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of [(Z)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(Z)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA can be compared with other compounds that have similar structural features, such as:
Indole derivatives: Known for their diverse biological activities.
Benzodioxole derivatives: Used in various medicinal and industrial applications.
Oxazole derivatives: Investigated for their potential therapeutic properties. The uniqueness of [(Z)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]UREA lies in its combination of these structural elements, which may confer unique properties and applications.
Properties
Molecular Formula |
C21H21ClN4O6 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
[(Z)-[5-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C21H21ClN4O6/c1-28-17-14(7-13-8-16(26-32-13)11-3-5-12(22)6-4-11)15(9-24-25-21(23)27)18-20(19(17)29-2)31-10-30-18/h3-6,9,13H,7-8,10H2,1-2H3,(H3,23,25,27)/b24-9- |
InChI Key |
MNCBHQAUICNRSJ-OPVMPGTRSA-N |
Isomeric SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)/C=N\NC(=O)N)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)C=NNC(=O)N)OCO2)OC |
Origin of Product |
United States |
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